molecular formula C7H10O4 B15221385 (S)-2-Ethylcyclopropane-1,1-dicarboxylic acid

(S)-2-Ethylcyclopropane-1,1-dicarboxylic acid

Cat. No.: B15221385
M. Wt: 158.15 g/mol
InChI Key: SZOYHPCVCTVRMH-BYPYZUCNSA-N
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Description

(S)-2-Ethylcyclopropane-1,1-dicarboxylic acid is an organic compound characterized by a cyclopropane ring substituted with an ethyl group and two carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Ethylcyclopropane-1,1-dicarboxylic acid typically involves the cyclopropanation of an appropriate precursor. One common method is the reaction of ethyl diazoacetate with an olefin in the presence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Ethylcyclopropane-1,1-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

(S)-2-Ethylcyclopropane-1,1-dicarboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-2-Ethylcyclopropane-1,1-dicarboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropane-1,1-dicarboxylic acid: Lacks the ethyl group, making it less sterically hindered.

    2-Methylcyclopropane-1,1-dicarboxylic acid: Similar structure but with a methyl group instead of an ethyl group.

    Cyclopropane-1,1-diacetic acid: Contains acetic acid groups instead of carboxylic acid groups.

Uniqueness

(S)-2-Ethylcyclopropane-1,1-dicarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C7H10O4

Molecular Weight

158.15 g/mol

IUPAC Name

(2S)-2-ethylcyclopropane-1,1-dicarboxylic acid

InChI

InChI=1S/C7H10O4/c1-2-4-3-7(4,5(8)9)6(10)11/h4H,2-3H2,1H3,(H,8,9)(H,10,11)/t4-/m0/s1

InChI Key

SZOYHPCVCTVRMH-BYPYZUCNSA-N

Isomeric SMILES

CC[C@H]1CC1(C(=O)O)C(=O)O

Canonical SMILES

CCC1CC1(C(=O)O)C(=O)O

Origin of Product

United States

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